molecular formula C19H25NO2 B13922471 Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate

Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate

Cat. No.: B13922471
M. Wt: 299.4 g/mol
InChI Key: XOHJWUZQCZHGTC-UHFFFAOYSA-N
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Description

Benzyl N-methyl-N-(2-methylenespiro[3.5]nonan-7-yl)carbamate is a synthetic organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-methyl-N-(2-methylenespiro[3.5]nonan-7-yl)carbamate typically involves a multi-step process. One common approach is the reaction of a spirocyclic ketone with benzylamine and methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N-(2-methylenespiro[3.5]nonan-7-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or spirocyclic positions, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the nucleophile.

Scientific Research Applications

Benzyl N-methyl-N-(2-methylenespiro[3.5]nonan-7-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets and its effects on cellular processes.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases. Its unique structure allows for the exploration of novel mechanisms of action.

    Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of benzyl N-methyl-N-(2-methylenespiro[3.5]nonan-7-yl)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular pathways and processes, leading to the desired therapeutic effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-methyl-N-(2-methylenespiro[3.5]nonan-7-yl)carbamate is unique due to its specific spirocyclic structure and the presence of both benzyl and carbamate functional groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

benzyl N-methyl-N-(2-methylidenespiro[3.5]nonan-7-yl)carbamate

InChI

InChI=1S/C19H25NO2/c1-15-12-19(13-15)10-8-17(9-11-19)20(2)18(21)22-14-16-6-4-3-5-7-16/h3-7,17H,1,8-14H2,2H3

InChI Key

XOHJWUZQCZHGTC-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC2(CC1)CC(=C)C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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